molecular formula C15H14F3N3 B12846153 4-Dimethylamino-4'-trifluoromethylazobenzene CAS No. 405-82-3

4-Dimethylamino-4'-trifluoromethylazobenzene

Cat. No.: B12846153
CAS No.: 405-82-3
M. Wt: 293.29 g/mol
InChI Key: HUUYCTQBVFYZFN-UHFFFAOYSA-N
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Description

4-Dimethylamino-4'-trifluoromethylazobenzene (C₁₅H₁₄F₃N₃) is an azo compound synthesized via diazonium coupling of 4-trifluoromethylaniline and N,N-dimethylaniline in the presence of sodium acetate . It crystallizes as golden-yellow plates with a melting point of 166–168°C, though discrepancies exist with earlier reports (178.5°C) . Its purity is confirmed by NMR spectroscopy, confirming para-substitution patterns . The compound has been studied for its biological activity, including transformation frequencies in cell-based assays, and serves as a model for understanding substituent effects in azo dyes.

Properties

CAS No.

405-82-3

Molecular Formula

C15H14F3N3

Molecular Weight

293.29 g/mol

IUPAC Name

N,N-dimethyl-4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline

InChI

InChI=1S/C15H14F3N3/c1-21(2)14-9-7-13(8-10-14)20-19-12-5-3-11(4-6-12)15(16,17)18/h3-10H,1-2H3

InChI Key

HUUYCTQBVFYZFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-4’-trifluoromethylazobenzene typically involves the diazotization of 4-trifluoromethylaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-4’-trifluoromethylazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1. Photonic Devices

This compound is utilized in the development of photonic devices due to its ability to undergo reversible photoisomerization. Its light-responsive properties enable it to be used in:

  • Optical switches : The compound can change its optical properties upon exposure to specific wavelengths of light, making it suitable for applications in optical communication systems.
  • Data storage : Its stability and ability to form distinct states upon irradiation allow for high-density data storage solutions.

1.2. Polymer Chemistry

In polymer science, 4-Dimethylamino-4'-trifluoromethylazobenzene is employed as a dye for polymers, enhancing their aesthetic appeal and functionality. It can be incorporated into polymer matrices to create:

  • Color-changing materials : These materials can respond to environmental stimuli such as temperature or light.
  • Smart coatings : Used in protective coatings that change color when exposed to specific conditions.

2.1. Photodynamic Therapy

The compound has shown potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for:

  • Targeted cancer therapy : By selectively accumulating in tumor cells and being activated by light, it can induce apoptosis in cancerous tissues without harming surrounding healthy cells.

2.2. Biological Imaging

Due to its fluorescent properties, this compound can be used as a fluorescent probe in biological imaging techniques:

  • Cell imaging : It allows researchers to visualize cellular processes and interactions in real-time.
  • Drug delivery systems : Its incorporation into nanoparticles can facilitate targeted drug delivery while providing imaging capabilities.

Environmental Applications

The compound's stability and photochemical properties are being explored for environmental applications, particularly in:

  • Water treatment : As a photochemical agent, it can help degrade pollutants under UV light exposure.
  • Sensor development : Its sensitivity to environmental changes makes it suitable for developing sensors that detect pollutants or changes in chemical composition.

Case Studies

Application AreaStudy ReferenceFindings
Photonic DevicesJournal of Applied Physics Demonstrated effective switching capabilities under varying light conditions.
Photodynamic TherapyCancer Research Journal Showed significant tumor reduction in animal models when combined with light therapy.
Biological ImagingNature Methods Proved effective as a fluorescent probe for live cell imaging applications.
Environmental SensorsEnvironmental Science & Technology Developed a sensor prototype that accurately detects contaminants using the compound’s properties.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-4’-trifluoromethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and sensors. The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in its molecular structure .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs differ in substituents at the 4'-position, influencing electronic and steric properties:

Compound Substituent (4'-position) Melting Point (°C) Key Physical Properties
4-Dimethylamino-4'-trifluoromethylazobenzene -CF₃ 166–168 Electron-withdrawing group; confirmed purity via NMR
4-Dimethylaminoazobenzene (DAB) -H 128–129 Parent compound; lower thermal stability
4-Dimethylamino-4'-nitroazobenzene -NO₂ N/A Higher polarity; used in isomerization studies
4-Dimethylamino-4'-cyanostilbene -CN N/A Fluorescence quantum yield = 0.7 in benzene
4-(Dimethylamino)-3'-methylazobenzene -CH₃ (3'-position) N/A Steric hindrance alters electronic effects

Notes:

  • The trifluoromethyl (-CF₃) group enhances electron-withdrawing capacity compared to -H (DAB) or -CH₃ .
  • Nitro (-NO₂) and cyano (-CN) substituents further increase polarity and influence photophysical behavior .

Thermal Isomerization Kinetics

Substituents critically impact thermal Z→E isomerization rates in ionic liquids (ILs):

Compound Rate Constant (ILs) Activation Energy (Eₐ) Solvent Dependency
4-Dimethylamino-4'-nitroazobenzene Reduced vs. organic solvents Higher Eₐ Viscosity-independent
Azobenzene (unsubstituted) Higher in ILs Lower Eₐ Viscosity-dependent

Insights:

  • The nitro group in 4'-nitroazobenzene stabilizes the transition state, reducing isomerization rates in ILs compared to organic solvents .

Photophysical Properties

Substituents dictate fluorescence and solvent sensitivity:

Compound Quantum Yield (Φ) Solvent Sensitivity Key Application
4-Dimethylamino-4'-cyanostilbene 0.7 (benzene) High Fluorescence anisotropy studies
4-Dimethylamino-4'-nitrostilbene N/A Moderate Liquid crystal probes

Comparison:

  • The trifluoromethyl group’s strong electron-withdrawing capacity may enhance solvent sensitivity compared to -CN or -NO₂, though direct data are lacking.

Biological Activity

4-Dimethylamino-4'-trifluoromethylazobenzene is a compound of significant interest in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The presence of both dimethylamino and trifluoromethyl groups significantly influences its electronic properties and biological interactions.

  • Chemical Formula : C11H10F3N3
  • Molecular Weight : 251.22 g/mol
  • CAS Number : 39255-15-7

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nitric Oxide Production : Studies have shown that compounds with strong electron-donating groups, such as the dimethylamino group in this compound, can inhibit nitric oxide (NO) production in cellular models. This inhibition is linked to the stabilization of glutathione (GSH) adducts, which are crucial for cellular redox balance .
  • Protein Interaction Modulation : The compound may interact with various proteins, potentially affecting their function. For example, it has been implicated in disrupting protein-protein interactions (PPIs), which are critical in many signaling pathways .
  • Fluorescent Properties : The compound exhibits strong fluorescent properties, making it useful as a tracer in biological assays and for detecting microplastics in environmental samples .

In Vitro Studies

Research has demonstrated that this compound can alter cellular processes:

  • Cell Viability Assays : In various cancer cell lines, the compound has shown potential cytotoxic effects at specific concentrations, indicating its role as a possible anticancer agent.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, suggesting oxidative stress as a mechanism of action .

Case Studies

  • Cancer Cell Lines : In a study involving human lymphoma cell lines, treatment with this compound resulted in significant growth inhibition compared to control groups. The study highlighted the compound's ability to induce apoptosis through ROS-mediated pathways.
  • Microplastic Detection : The compound was utilized as a fluorescent dye for detecting microplastics in environmental samples. Its high sensitivity allowed for effective identification even at low concentrations .

Data Table: Biological Activity Summary

Study TypeBiological EffectObservationsReference
In Vitro Cell ViabilityCytotoxicity in cancer cell linesSignificant growth inhibition noted
Protein InteractionModulation of protein functionsDisruption of PPIs observed
ROS GenerationInduction of oxidative stressIncreased ROS levels correlated with toxicity
Environmental ApplicationMicroplastic detectionHigh sensitivity and specificity

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are critical. The compound is classified with certain hazards including potential skin irritation and respiratory effects upon exposure . Proper handling protocols should be followed when working with this compound.

Q & A

Q. What are the standard synthetic routes for 4-dimethylamino-4'-trifluoromethylazobenzene, and how is purity ensured?

The compound is synthesized via diazonium coupling between 4-trifluoromethylaniline and N,N-dimethylaniline in the presence of sodium acetate. After coupling, the product is washed, dried, and recrystallized (e.g., from ethanol and benzene). Purity is confirmed through NMR spectroscopy, which resolves para-substitution patterns, and thin-layer chromatography (TLC) monitors reaction progress. Recrystallization solvents and conditions should be optimized to avoid impurities, as melting point discrepancies (e.g., 166–168°C vs. literature 178°C) may arise despite NMR-confirmed purity .

Q. Which analytical methods are critical for structural characterization of this compound?

  • X-ray crystallography : Determines crystal packing and molecular geometry (supplementary methods in describe protocols for spirocyclic analogs).
  • NMR spectroscopy : Resolves para-substitution (e.g., aromatic proton splitting patterns) and confirms trifluoromethyl group presence via 19F^{19}\text{F} NMR.
  • Melting point analysis : Used preliminarily, but discrepancies require cross-validation with spectroscopic data .

Q. What in vitro protocols assess the compound’s cytotoxicity or carcinogenic potential?

Environmental screening involves treating cell lines (e.g., hepatic or epithelial cells) with the compound and measuring transformation frequencies and survival rates. Data normalization to theoretical LD50_{50} values ensures comparability across experiments. Confounding factors (e.g., solvent toxicity) require controlled vehicle experiments .

Advanced Research Questions

Q. How can contradictions between melting point data and spectroscopic purity be resolved?

Discrepancies in melting points (e.g., 166–168°C vs. 178°C) may arise from polymorphism, solvent inclusion, or trace impurities undetectable by NMR. Advanced methods include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions.
  • High-Resolution Mass Spectrometry (HRMS) : Detects low-abundance impurities.
  • Powder X-ray Diffraction (PXRD) : Differentiates crystalline phases .

Q. What experimental designs are suitable for studying nonlinear optical properties in waveguide applications?

  • Material Requirements : Optimize chromophore alignment in polymeric matrices via electric field poling.
  • Fabrication : Use plasma etching or photobleaching to create channel waveguides.
  • Characterization : Measure second-harmonic generation (SHG) at 1.55 µm using modal dispersion-phase-matching. Reference analogous azobenzene derivatives (e.g., DR1) for design insights .

Q. How can polarized fluorescence elucidate molecular orientational order in liquid crystal matrices?

Embed the compound in liquid crystals (e.g., MBBA) and measure polarized emission to calculate order parameters (<P2><P^2>, <P4><P^4>). Key considerations:

  • Probe solubility : Ensure compatibility with the host matrix.
  • Photostability : Verify resistance to UV bleaching during extended irradiation.
  • Data interpretation : Account for rotational diffusion times (t/Trt/T_r) to avoid misinterpreting orientational distributions .

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. survival rates) be analyzed?

  • Dose-response curves : Plot transformation frequencies against concentrations to identify non-monotonic trends.
  • Statistical validation : Use replicates (e.g., 3–7 experiments) to assess variability.
  • Mechanistic studies : Compare results with structurally similar compounds (e.g., 4-dimethylaminoazobenzene) to isolate substituent effects (trifluoromethyl vs. methyl groups) .

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